molecular formula C13H17NO3 B14789571 benzyl N-(1-oxopentan-2-yl)carbamate

benzyl N-(1-oxopentan-2-yl)carbamate

Cat. No.: B14789571
M. Wt: 235.28 g/mol
InChI Key: QLICRBGTURRRJF-UHFFFAOYSA-N
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Description

(S)-Benzyl (1-oxopentan-2-yl)carbamate is a chiral carbamate compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyl group, an oxopentan-2-yl moiety, and a carbamate functional group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl (1-oxopentan-2-yl)carbamate typically involves the reaction of benzylamine with an appropriate ester or acid derivative. One common method is the reaction of benzylamine with (S)-Boc-Leu-OMe in the presence of a catalyst such as sodium methoxide. The reaction is carried out under an inert atmosphere, typically argon, and involves heating the mixture to around 70°C for an extended period, often up to 99 hours .

Industrial Production Methods

Industrial production of carbamates, including (S)-benzyl (1-oxopentan-2-yl)carbamate, often employs phosgene-free methods due to the hazardous nature of phosgene. A notable method involves the use of dimethyl carbonate as a safer alternative. This method is environmentally benign and involves the reaction of amines with organic carbonates in the presence of suitable catalysts .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl oxides, while reduction can produce benzylamines.

Scientific Research Applications

(S)-Benzyl (1-oxopentan-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-benzyl (1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its normal substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Benzyl (1-oxopentan-2-yl)carbamate is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interaction with biological targets, making it valuable in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl N-(1-oxopentan-2-yl)carbamate

InChI

InChI=1S/C13H17NO3/c1-2-6-12(9-15)14-13(16)17-10-11-7-4-3-5-8-11/h3-5,7-9,12H,2,6,10H2,1H3,(H,14,16)

InChI Key

QLICRBGTURRRJF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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